

2-(Dimethoxymethyl)-1,8-naphthyridine IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Dimethoxymethyl)-1,8-naphthyridine

Cat. No.: B1356589

[Get Quote](#)

An In-depth Technical Guide to **2-(Dimethoxymethyl)-1,8-naphthyridine**: A Key Intermediate in Medicinal Chemistry

This guide provides a comprehensive technical overview of **2-(dimethoxymethyl)-1,8-naphthyridine**, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical properties, synthesis, characterization, and its pivotal role as a versatile synthetic intermediate for creating novel therapeutics. The 1,8-naphthyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known for conferring a wide range of biological activities to its derivatives, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.^{[1][2][3]} This guide is designed to provide the causal insights and self-validating protocols necessary for its effective use in a research setting.

Core Compound Identification and Properties

The foundational step in any research endeavor is the unambiguous identification of the molecule of interest. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **2-(dimethoxymethyl)-1,8-naphthyridine**.^[4] It is cataloged under the CAS Number 204452-90-4.^{[4][5][6][7]}

The dimethoxymethyl group at the C2 position is a key functional feature. It serves as a stable acetal, which is effectively a protected form of an aldehyde. This functionality is crucial for its

role as a synthetic intermediate, allowing for selective reactions on the naphthyridine core before deprotection and further derivatization of the aldehyde.

Table 1: Physicochemical Properties of **2-(Dimethoxymethyl)-1,8-naphthyridine**

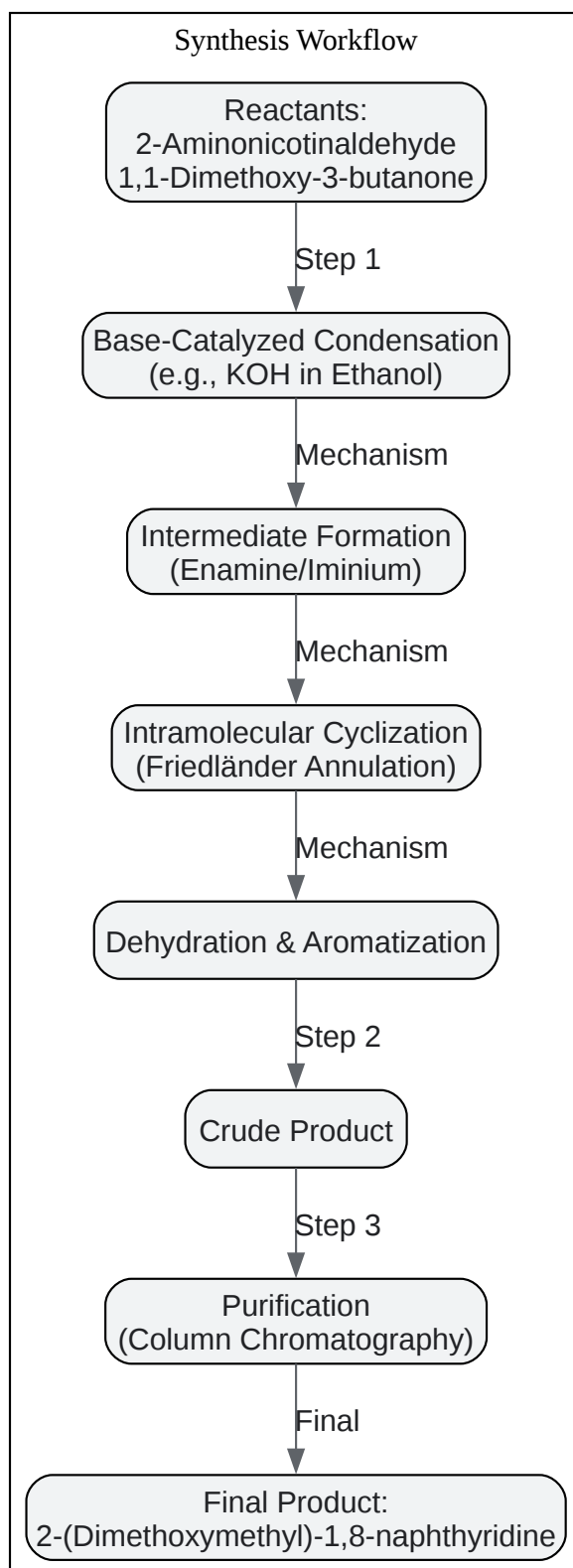
Property	Value	Source
IUPAC Name	2-(dimethoxymethyl)-1,8-naphthyridine	PubChem[4]
CAS Number	204452-90-4	PubChem[4]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂	Abovchem[5]
Molecular Weight	204.22 g/mol	PubChem[4]
Canonical SMILES	<chem>COC(C1=NC2=C(C=CC=N2)C=C1)OC</chem>	PubChem[4]
InChI Key	SVSHWQZULQIOEI-UHFFFAOYSA-N	PubChem[4]

Strategic Synthesis Pathway

The synthesis of substituted 1,8-naphthyridines often relies on classical condensation reactions, such as the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. For **2-(dimethoxymethyl)-1,8-naphthyridine**, a logical and efficient approach involves the reaction of 2-aminonicotinaldehyde with a reagent that can provide the second ring containing the dimethoxymethyl group.

The choice of starting materials is critical. 2-Aminonicotinaldehyde provides the pyridine ring containing the C8 nitrogen. The reaction partner must be a C3 synthon that already contains the protected aldehyde. A suitable choice is 1,1-dimethoxy-3-butanone. The causality here is that the ketone will react with the amino group, and the subsequent intramolecular cyclization and dehydration are driven by the formation of the stable aromatic naphthyridine ring system.

Below is a proposed workflow for the synthesis.



[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **2-(dimethoxymethyl)-1,8-naphthyridine**.

Detailed Synthesis Protocol

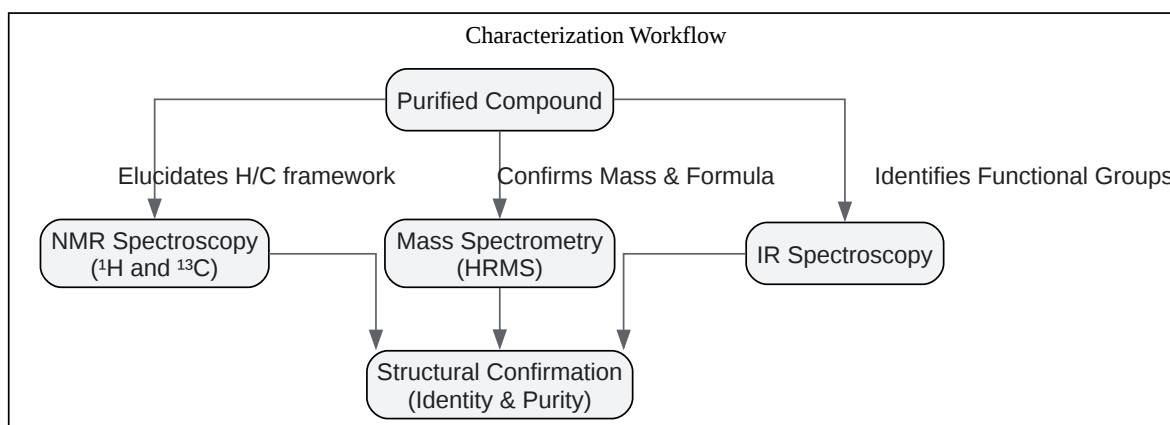
This protocol is a self-validating system; successful isolation of the intermediate and final product with the expected spectroscopic data confirms the reaction's progress and success.

- Reaction Setup:
 - To a solution of 2-aminonicotinaldehyde (1.0 eq) in absolute ethanol (15 mL/mmol), add 1,1-dimethoxy-3-butanone (1.2 eq).
 - Add a catalytic amount of powdered potassium hydroxide (0.2 eq). The base is crucial for promoting the initial condensation reaction between the amine and the ketone.
- Condensation and Cyclization:
 - Heat the mixture to reflux (approx. 78 °C) and stir under a nitrogen atmosphere for 12-24 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexane. The disappearance of the starting aldehyde is a key indicator.
- Workup and Isolation:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Remove the ethanol under reduced pressure using a rotary evaporator.
 - Redissolve the residue in dichloromethane and wash with water (2x) and then with brine (1x). This removes the base catalyst and any water-soluble impurities.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
- Purification:
 - Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

- Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield **2-(dimethoxymethyl)-1,8-naphthyridine** as a solid.

Spectroscopic Characterization: A Validating System

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The combination of NMR, Mass Spectrometry, and IR spectroscopy provides a self-validating dataset where each technique corroborates the structural features of the molecule.



[Click to download full resolution via product page](#)

Caption: Standard workflow for the spectroscopic characterization of the title compound.

Protocols for Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).^[8]

- ^1H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Expected signals will include distinct aromatic protons on the naphthyridine core, a singlet for the methoxy protons, and a singlet for the acetal proton.
- ^{13}C NMR Acquisition: Acquire the spectrum, which will show characteristic peaks for the aromatic carbons, the methoxy carbons, and the acetal carbon.
- High-Resolution Mass Spectrometry (HRMS):
 - Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like acetonitrile or methanol.
 - Analysis: Use an ESI (Electrospray Ionization) source to generate the protonated molecule $[\text{M}+\text{H}]^+$. HRMS is critical as it validates the elemental composition ($\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_2$) by providing a highly accurate mass measurement.[\[9\]](#)

Table 2: Predicted Spectroscopic Data for **2-(Dimethoxymethyl)-1,8-naphthyridine**

Technique	Expected Data	Rationale
^1H NMR (CDCl_3)	δ ~8.8-9.2 ppm (dd, 1H), δ ~8.0-8.4 ppm (m, 2H), δ ~7.3-7.6 ppm (m, 2H), δ ~5.5 ppm (s, 1H), δ ~3.4 ppm (s, 6H)	Aromatic protons in distinct regions of the naphthyridine core. Acetal proton ($\text{CH}(\text{OMe})_2$) is a downfield singlet. Methoxy protons (OCH_3) appear as a singlet.
^{13}C NMR (CDCl_3)	δ ~160-165 ppm, δ ~153-158 ppm, δ ~120-140 ppm (multiple peaks), δ ~103-108 ppm, δ ~53-56 ppm	Quaternary and CH carbons of the aromatic rings. Acetal carbon ($\text{CH}(\text{OMe})_2$). Methoxy carbons (OCH_3).
HRMS (ESI)	m/z calculated for $[\text{C}_{11}\text{H}_{13}\text{N}_2\text{O}_2]^+$: 205.0972	The calculated mass for the protonated molecule $[\text{M}+\text{H}]^+$. Experimental data should match this value to within 5 ppm.
IR (KBr)	~3050 cm^{-1} (Ar C-H), ~2950 cm^{-1} (Alkyl C-H), ~1600, 1580 cm^{-1} (C=C, C=N), ~1100-1050 cm^{-1} (C-O)	Characteristic stretches for aromatic, alkyl, heteroaromatic, and ether functional groups present in the molecule.

Applications in Drug Development and Medicinal Chemistry

The primary value of **2-(dimethoxymethyl)-1,8-naphthyridine** lies in its role as a versatile building block. The protected aldehyde at the C2 position is a synthetic handle that enables the introduction of diverse functionalities.

- Deprotection to Aldehyde: Mild acidic hydrolysis readily converts the dimethoxyacetal to the corresponding 2-formyl-1,8-naphthyridine. This aldehyde is a crucial precursor for:
 - Reductive Amination: To introduce various amine side chains, creating libraries of compounds for screening against biological targets.

- Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, extending the scaffold.
- Knoevenagel Condensation: To react with active methylene compounds, building more complex heterocyclic systems.[\[10\]](#)
- Precursor for Reduced Scaffolds: The naphthyridine ring can be selectively reduced. For example, catalytic hydrogenation can yield tetrahydro-1,8-naphthyridine derivatives, which introduce a three-dimensional character to the scaffold, often improving pharmacological properties.[\[11\]](#)

Given the established biological activities of the 1,8-naphthyridine core, derivatives synthesized from this intermediate are promising candidates for development as:

- Anticancer Agents: Targeting various kinases and signaling pathways.[\[2\]](#)[\[3\]](#)
- Antibacterial Agents: The core is related to quinolone antibiotics.[\[11\]](#)
- CNS Agents: Modulating receptors involved in neurological disorders.[\[1\]](#)

Safety and Handling

According to GHS classifications, **2-(dimethoxymethyl)-1,8-naphthyridine** is harmful if swallowed.[\[4\]](#) Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-(Dimethoxymethyl)-1,8-naphthyridine is more than just a catalog chemical; it is a strategic starting point for medicinal chemists. Its protected functional group allows for controlled, sequential modifications of the potent 1,8-naphthyridine scaffold. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to confidently synthesize, characterize, and utilize this valuable intermediate in the pursuit of novel therapeutic agents. The inherent versatility of this molecule ensures its continued relevance in the landscape of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(Dimethoxymethyl)-1,8-naphthyridine | C₁₁H₁₂N₂O₂ | CID 17750175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(dimethoxymethyl)-1,8-naphthyridine - CAS:204452-90-4 - Abovchem [abovchem.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. 2-DIMETHOXYMETHYL-[1,8]NAPHTHYRIDINE | 204452-90-4 [amp.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Multiple organelle-targeted 1,8-naphthyridine derivatives for detecting the polarity of organelles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine | CAS 1222533-72-3 [benchchem.com]
- To cite this document: BenchChem. [2-(Dimethoxymethyl)-1,8-naphthyridine IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1356589#2-dimethoxymethyl-1-8-naphthyridine-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com